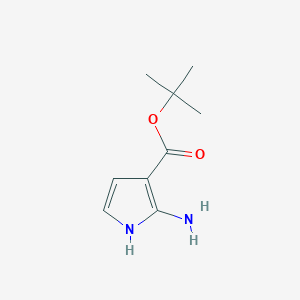

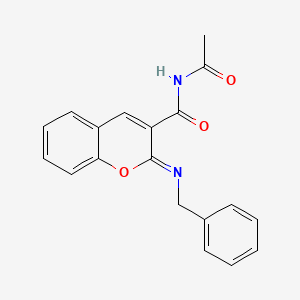

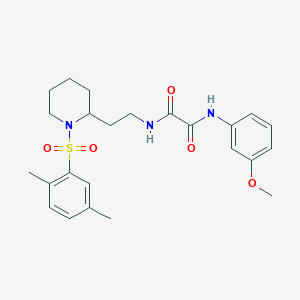

![molecular formula C21H17N3O B2517212 1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone] CAS No. 303984-73-8](/img/structure/B2517212.png)

1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]" is a derivative of 1H-indole-2,3-dione, which is a scaffold for various chemical compounds with potential biological activities. The indole dione moiety is known for its versatility in chemical reactions and its ability to interact with biological targets. The hydrazone linkage to a 4-methylphenyl group suggests potential for varied chemical properties and biological activities.

Synthesis Analysis

The synthesis of related indole dione derivatives typically involves the condensation of indole-2,3-dione with various substituents. For instance, 1H-indole-2,3-dione 3-thiosemicarbazones were synthesized by reacting 5-substituted 1H-indole-2,3-diones with thiosemicarbazide derivatives . Similarly, the synthesis of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] involved the condensation of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione with 4-(4-methoxyphenyl)thiosemicarbazide . These methods could be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole dione hydrazone derivatives is characterized by the presence of the indole core, the dione functionality, and the hydrazone linkage. The indole ring system is nearly planar, and the orientation of substituents can influence the overall molecular conformation . The hydrazone linkage introduces a degree of flexibility and the potential for tautomerism, which can affect the molecule's properties and interactions .

Chemical Reactions Analysis

Indole dione hydrazones can participate in various chemical reactions due to their reactive functional groups. The hydrazone moiety can act as a nucleophile or electrophile in different chemical environments, potentially leading to the formation of new bonds or the cleavage of existing ones. For example, the hydrazone group has been used as a directing group for C-H activation in the synthesis of indoles, demonstrating its versatility in facilitating complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole dione hydrazones are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's electronic properties, solubility, and reactivity. For instance, the trifluoromethoxy group is a strong electron-withdrawing group that can impact the acidity of adjacent hydrogens and the overall electron distribution within the molecule . The hydrazone linkage can also engage in hydrogen bonding, which can influence the compound's solubility and crystallization behavior .

科学的研究の応用

Photolytic Behavior and UV Protection

Research into the photolytic behavior of 1H-indole-2,3-dione derivatives has revealed their potential as UV absorbers, which could be beneficial in pharmaceutical and cosmetic industries. For instance, a study investigating the photolytic behavior of 1H-indole-2,3dione 3-[(2,4-dinitrophenyl)hydrazone] compared to commercial photoprotective agents showed these compounds undergo photolysis under UV irradiation, which might imply their use as UV filters or stabilizers in sunscreen formulations (Dimitrijević et al., 2016).

Crystal Structures and Molecular Interactions

The synthesis and analysis of crystal structures of indole-2,3-dione derivatives provide insights into their molecular interactions, which are crucial for designing drugs with specific biological targets. For example, the study on "Three novel compounds of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone" discussed their crystal structures and potential for hydrogen bonding, which could influence their biological activities (Kaynak, Özbey, & Karalı, 2013).

Antituberculosis Activity

Some derivatives have been evaluated for their antituberculosis activity, highlighting the potential therapeutic applications of indole-2,3-dione compounds. The synthesis and structure-activity relationship of 1H-indole-2,3-dione derivatives against Mycobacterium tuberculosis provide a foundation for further pharmacological studies (Karalı et al., 2007).

Antimicrobial and Antioxidant Properties

Research on aromatic hydrazones and their transition metal complexes indicates that these compounds possess notable antimicrobial and antioxidant properties, suggesting their potential use in developing new antimicrobial agents (Kumar, Biju, & Sadasivan, 2018).

特性

IUPAC Name |

3-[(4-methylphenyl)diazenyl]-1-phenylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-15-11-13-16(14-12-15)22-23-20-18-9-5-6-10-19(18)24(21(20)25)17-7-3-2-4-8-17/h2-14,25H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPEZQSFARUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185799 |

Source

|

| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(4-methylphenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone] | |

CAS RN |

303984-73-8 |

Source

|

| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(4-methylphenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

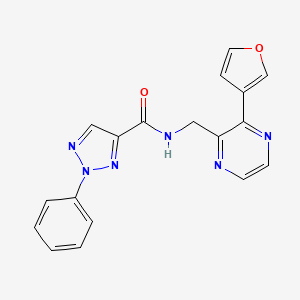

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)

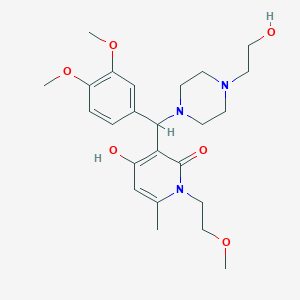

methanone](/img/structure/B2517139.png)

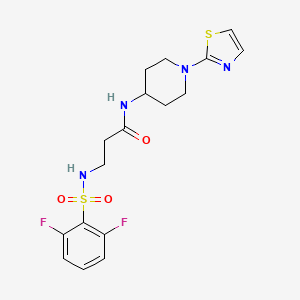

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)